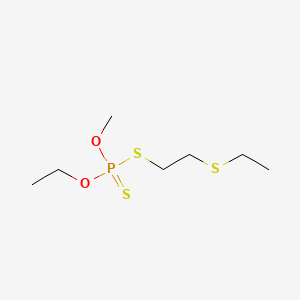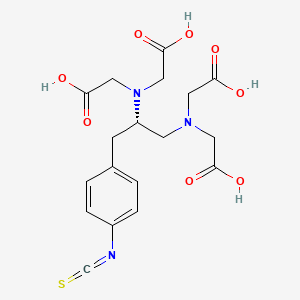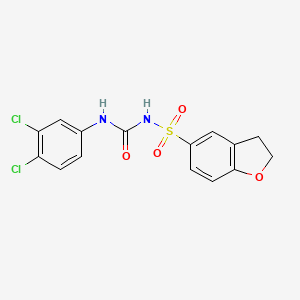
Ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-lambda5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-lambda5-phosphane is an organophosphorus compound with the molecular formula C7H17O2PS3 and a molecular weight of 260.4 g/mol. This compound is known for its unique chemical structure, which includes both phosphorodithioate and thioether functional groups. It is used in various industrial and scientific applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-lambda5-phosphane typically involves the reaction of O-methyl O-ethyl phosphorodithioic acid with 2-ethylthioethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
O-methyl O-ethyl phosphorodithioic acid+2-ethylthioethanol→O-Methyl O-ethyl S-(2-ethylthioethyl) dithiophosphate
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorodithioate group to phosphorothioate.
Substitution: The thioether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphorothioate derivatives.
Substitution: Various substituted thioethers.
Applications De Recherche Scientifique
Ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-lambda5-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.
Mécanisme D'action
The mechanism of action of Ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction is mediated through the phosphorodithioate group, which acts as an electrophile, and the thioether group, which enhances the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-Methyl S-2-diethylaminoethyl ethylphosphonothiolate
- O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate
Uniqueness
Ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-lambda5-phosphane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
7421-50-3 |
|---|---|
Formule moléculaire |
C7H17O2PS3 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
ethoxy-(2-ethylsulfanylethylsulfanyl)-methoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17O2PS3/c1-4-9-10(11,8-3)13-7-6-12-5-2/h4-7H2,1-3H3 |
Clé InChI |
MKHLSGKJYGBQLI-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OC)SCCSCC |
SMILES canonique |
CCOP(=S)(OC)SCCSCC |
Synonymes |
teration |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![10-(4-Chlorophenyl)-3-methylbenzo[g]pteridine-2,4(3h,10h)-dione](/img/structure/B1209646.png)




![N-[2-(2-iodophenoxy)ethyl]cyclopropanamine hydrochloride](/img/structure/B1209658.png)
